

Solubility Profiling and Analytical Methodologies for 2-Ethylfenchol in Formulation Matrices

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Compound of Interest

Compound Name: 2-Ethylfenchol
CAS No.: 137255-07-3
Cat. No.: B3432381

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Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper

Executive Summary

2-Ethylfenchol (CAS 18368-91-7), systematically known as 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a bicyclic monoterpene tertiary alcohol widely utilized in the flavor, fragrance, and specialty chemical industries for its highly diffusive, earthy, and patchouli-like olfactory profile. For formulation scientists and drug development professionals, mastering the solubility profile of **2-Ethylfenchol** is critical. This whitepaper provides an in-depth mechanistic analysis of its solubility across various solvent matrices and establishes a self-validating experimental protocol for precise thermodynamic solubility quantification.

Structural Causality of Solubility

The dissolution behavior of any active pharmaceutical ingredient (API) or volatile organic compound (VOC) is governed by the thermodynamic penalty of cavity formation within the solvent, balanced against the energy recovered through solute-solvent interactions.

For **2-Ethylfenchol**, the molecular architecture dictates a highly lipophilic profile. The molecule ($C_{12}H_{22}O$, MW: 182.30 g/mol) is dominated by a bulky, hydrophobic 1,3,3-trimethylbicyclo[2.2.1]heptane framework. While it possesses a tertiary hydroxyl (-OH) group at the C2 position, this functional group is sterically hindered.

Mechanistic Implication: In aqueous media, the single hindered hydroxyl group provides minimal hydrogen-bonding capacity. This weak polar interaction is grossly insufficient to overcome the massive entropic penalty required to hydrate the large hydrophobic bicyclic core. Consequently, **2-Ethylfenchol** exhibits extreme aqueous insolubility. Conversely, in non-polar or moderately polar organic solvents, the lipophilic core engages in highly favorable London dispersion forces and dipole-dipole interactions, resulting in rapid and complete dissolution [1](#).

Quantitative Solubility Matrix

The following table summarizes the solubility behavior of **2-Ethylfenchol** across standard formulation solvents, grounded in established physicochemical data [23](#).

Solvent System	Solubility Classification	Quantitative Estimate	Mechanistic Rationale
Purified Water	Insoluble	~99.48 mg/L (at 25°C)	High hydrophobic penalty; limited H-bonding from sterically hindered tertiary -OH.
Ethanol (95%)	Highly Soluble	Miscible	Favorable dipole-dipole interactions and lipophilic solvation.
Propylene Glycol	Soluble	>100 mg/mL	Co-solvent effect; effectively balances lipophilicity with polar hydroxyl groups.
Fixed Oils	Soluble	Miscible	"Like-dissolves-like"; strong dispersion forces with long lipid chains.
Hexane / DCM	Highly Soluble	Miscible	Complete non-polar affinity; standard matrix for analytical stock solutions.

Analytical Methodology: Thermodynamic Solubility Protocol

Determining the exact solubility limit of **2-Ethylfenchol** requires a rigorous, self-validating analytical workflow.

Rationale for Analytical Selection (GC vs. HPLC)

A critical error often made by junior analysts is attempting to quantify saturated bicyclic terpenes using standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Because **2-Ethylfenchol** lacks a conjugated π -electron system, it does not

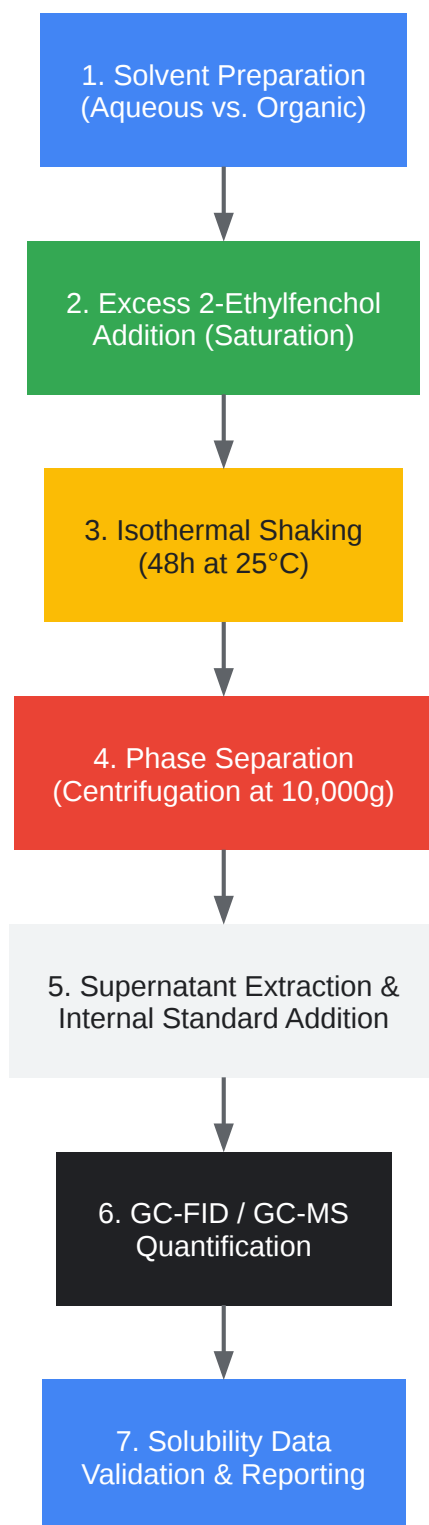
possess a strong UV chromophore. Therefore, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the mandatory gold standard for this volatile/semi-volatile terpenoid [4](#).

Step-by-Step Shake-Flask Protocol

To establish a self-validating system, the following shake-flask method incorporates internal standard corrections to eliminate volumetric and evaporative artifacts.

- Solvent Saturation: Add an excess of **2-Ethylfenchol** (e.g., 200 mg) to 10 mL of the target solvent in a hermetically sealed borosilicate glass vial.
- Isothermal Equilibration: Agitate the vials in an isothermal shaker at $25.0 \pm 0.1^\circ\text{C}$ for 48 hours.
 - Causality: A 48-hour window ensures that the kinetic dissolution rate does not confound the true thermodynamic equilibrium limit.
- Phase Separation: Centrifuge the suspension at $10,000 \times g$ for 15 minutes at 25°C .
 - Causality: Centrifugation strictly removes undissolved micro-particulates and micelles that could artificially inflate the solubility measurement.
- Sampling & Dilution: Carefully extract 1.0 mL of the clear supernatant. Dilute appropriately in a GC-compatible solvent (e.g., hexane) to fall within the linear dynamic range of the GC detector.
- Internal Standard Addition: Spike the sample with a known concentration of an internal standard (e.g., 1-chlorododecane).
 - Causality: This is the core of the self-validating system. The internal standard corrects for any volatilization losses of the terpene or injection volume variances during the GC run.
- Quantification: Inject 1 μL into a GC-MS/FID system equipped with a non-polar capillary column (e.g., DB-5MS). Quantify the **2-Ethylfenchol** peak against a pre-established multi-point calibration curve.

Workflow Visualization



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Figure 1: Self-validating thermodynamic solubility workflow for **2-Ethylfenchol**.

Formulation Engineering & Implications

Understanding the solubility constraints of **2-Ethylfenchol** allows formulation scientists to engineer robust delivery systems. When formulating aqueous products (e.g., clear cosmetic serums or water-based flavor enhancers), the inherent insolubility of **2-Ethylfenchol** must be bypassed.

Instead of attempting direct dissolution, scientists must utilize solubilizers (such as Polysorbate 20 or PEG-40 Hydrogenated Castor Oil) to create thermodynamically stable microemulsions. By encapsulating the lipophilic **2-Ethylfenchol** within the hydrophobic core of surfactant micelles, the apparent aqueous solubility is drastically increased without compromising the optical clarity or physical stability of the final product.

References

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